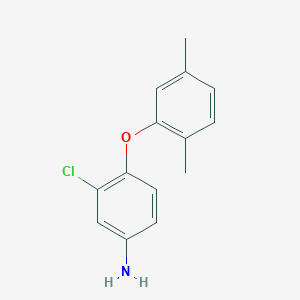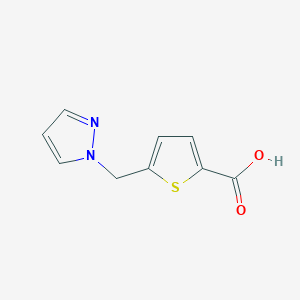
3-Chloro-4-(2,5-dimethylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biotransformation and Metabolism
- A study by Kolar and Schlesiger (1975) identified five modified anilines, including 3-chloro-4-hydroxyaniline, as metabolites in hydrolysed urine of rats injected with a carcinogenic compound, suggesting a pathway involving intramolecular hydroxylation-induced chlorine migration (Kolar & Schlesiger, 1975).
Chemical Synthesis and Applications
- Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups for potential applications in creating polymeric films with fluorescent properties. They investigated the structure and photochromic mechanism of the salicylideneanil units, which included compounds similar to 3-Chloro-4-(2,5-dimethylphenoxy)aniline (Buruianǎ et al., 2005).
Environmental Impact and Treatment
- Research by Li et al. (2020) explored the treatment of wastewater containing stubborn organic matter like 3,4-dimethylaniline using a novel Hybrid Photo-electrocatalytic Oxidation method. This study is significant for understanding the environmental management of similar compounds (Li et al., 2020).
Novel Synthesis Methods
- Zhang Qingwen (2011) developed a practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, demonstrating the potential for industrial-scale production of similar aniline derivatives (Zhang Qingwen, 2011).
Dendrimer Synthesis
- Morar et al. (2018) reported on the synthesis and structure of new dendritic melamines based on 4-(n-octyloxy)aniline, showcasing the use of similar aniline derivatives in the creation of complex molecular structures with potential applications in nanotechnology (Morar et al., 2018).
Nephrotoxicity Studies
- A study by Lo, Brown, and Rankin (1990) examined the nephrotoxic potential of dichloroaniline isomers, which are structurally related to this compound, highlighting the importance of understanding the toxicological profiles of such compounds (Lo, Brown, & Rankin, 1990).
Safety and Hazards
The safety data sheet for “3-Chloro-4-(2,5-dimethylphenoxy)aniline” could not be found in the web search results . Therefore, it’s recommended to handle this compound with the general precautions used for handling chemicals, including the use of appropriate personal protective equipment and adherence to safe laboratory practices.
Propriétés
IUPAC Name |
3-chloro-4-(2,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(16)8-12(13)15/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUBLNKRNLDBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)









